molecular formula C15H15NO2 B12058308 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid CAS No. 1325559-19-0

6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B12058308
CAS No.: 1325559-19-0
M. Wt: 247.24 g/mol
InChI Key: HYYBABOKPJLUIN-MQISJZSBSA-N
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Description

6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound that features a cyclohexa-1,3,5-triene ring substituted with a carboxylic acid group and a 2,3-dimethylanilino group. The compound is isotopically labeled with carbon-13, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:

    Formation of the cyclohexa-1,3,5-triene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This can be done via a Friedel-Crafts acylation reaction using a carboxylic acid chloride in the presence of a Lewis acid catalyst.

    Attachment of the 2,3-dimethylanilino group: This step involves a nucleophilic substitution reaction where the aniline derivative reacts with the cyclohexa-1,3,5-triene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: The compound can be used in metabolic studies to trace biochemical pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic fate and interactions within biological systems. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: A related compound with similar structural features but without the isotopic labeling.

    N,N-Dimethylaniline: Another similar compound with a dimethylamino group attached to the aromatic ring.

    2,3-Dimethylaniline: A compound with a similar aniline derivative but different substitution pattern.

Uniqueness

The uniqueness of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications involving NMR spectroscopy and metabolic studies. This labeling allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems.

Properties

CAS No.

1325559-19-0

Molecular Formula

C15H15NO2

Molecular Weight

247.24 g/mol

IUPAC Name

6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3+1,4+1,7+1,8+1,12+1,14+1

InChI Key

HYYBABOKPJLUIN-MQISJZSBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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